4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N5O2 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminopyrimidin-2-yl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)17-7-8(6-15-17)10-14-5-4-9(13)16-10/h4-7H,1-3H3,(H2,13,14,16) |
InChI Key |
UEDBWPMPTRCSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=NC=CC(=N2)N |
Origin of Product |
United States |
Tert Butyl 4 4,4,5,5 Tetramethyl 1,3,2 Dioxaborolan 2 Yl 1h Pyrazole 1 Carboxylate:this Boronic Ester of Boc Protected Pyrazole is a Key Intermediate for a Suzuki Miyaura Coupling. Its Synthesis Can Be Achieved Through a Multi Step Process Starting from 4 Iodopyrazole. the Pyrazole Nitrogen is First Protected with a Di Tert Butyl Dicarbonate Boc ₂o in the Presence of a Base Like 4 Dimethylaminopyridine Dmap .chemicalbook.comthe Resulting N Boc 4 Iodopyrazole Can then Be Converted to the Corresponding Boronic Ester Via a Miyaura Borylation Reaction Using Bis Pinacolato Diboron in the Presence of a Palladium Catalyst.
Novel Synthetic Methodologies Applied to this compound
While the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established, research into novel synthetic methodologies continues to provide more efficient and environmentally friendly alternatives.
Catalytic Approaches in this compound Synthesis
Recent advancements in catalysis offer promising avenues for the synthesis of this compound.
Ligand Development: The development of new phosphine and N-heterocyclic carbene (NHC) ligands for palladium catalysts continues to improve the efficiency and scope of cross-coupling reactions, allowing for lower catalyst loadings and milder reaction conditions. nih.gov
Base Metal Catalysis: The use of more abundant and less expensive base metals, such as copper and nickel, as catalysts for cross-coupling reactions is a growing area of interest. These catalysts can sometimes offer different reactivity and selectivity compared to palladium.
Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a powerful tool for forming C-C and C-N bonds under very mild conditions, often at room temperature. This methodology could potentially be applied to the synthesis of the target compound.
Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor can offer several advantages over traditional batch processes, including better control over reaction parameters, improved safety, and easier scalability. nih.gov
These novel catalytic approaches have the potential to make the synthesis of this compound and related compounds more efficient, cost-effective, and sustainable.
Principles of Sustainable Synthesis for this compound
The application of green chemistry principles to the synthesis of complex heterocyclic molecules like this compound is crucial for minimizing environmental impact and improving process efficiency. daneshyari.comnih.gov Sustainable approaches focus on the use of environmentally benign solvents, recyclable catalysts, energy-efficient reaction conditions, and atom-economical transformations. guidechem.comatlantis-press.com
Catalyst Selection and Optimization:
A key aspect of sustainable synthesis is the use of highly efficient and recyclable catalysts. In the context of palladium-catalyzed cross-coupling reactions, which are likely employed in the synthesis of the target molecule, advancements include the development of catalysts with high turnover numbers, allowing for lower catalyst loading. The use of heterogeneous catalysts, where the palladium is supported on a solid matrix, can facilitate easier separation and recycling, reducing heavy metal contamination in the final product and waste streams.
Solvent Choice and Reaction Media:
Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives. For the synthesis of pyrimidine and pyrazole derivatives, water has been explored as a reaction medium, which is non-toxic, non-flammable, and inexpensive. google.com Other green solvents include ethanol (B145695), which can be derived from renewable resources, and supercritical fluids like carbon dioxide. Solvent-free reactions, where the reactants are heated together without a solvent, represent an ideal scenario from a green chemistry perspective. google.com
Energy Efficiency:
Microwave-assisted synthesis has emerged as a significant tool in green chemistry for the synthesis of heterocyclic compounds. nih.govmdpi.com Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. nih.gov This is due to efficient and uniform heating of the reaction mixture. Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions through acoustic cavitation. google.com
Atom Economy:
The principle of atom economy emphasizes the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical. nih.gov While a direct multicomponent synthesis for this compound may not be established, designing convergent synthetic strategies that minimize the number of steps and the generation of byproducts is a key consideration.
The following table summarizes the application of green chemistry principles to the synthesis of related pyrimidine and pyrazole derivatives, which can be extrapolated to the synthesis of this compound.
| Green Chemistry Principle | Application in Pyrimidine/Pyrazole Synthesis | Potential Benefit for Target Compound Synthesis |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis of pyrimidines from biomass-derived alcohols. researchgate.net | Reduces reliance on petrochemical starting materials. |
| Employing Green Solvents | Water-based synthesis of pyrazoles. google.com | Minimizes use of volatile organic compounds (VOCs). |
| Use of Recyclable Catalysts | Heterogeneous palladium catalysts for cross-coupling reactions. | Simplifies purification and reduces metal waste. |
| Energy Efficiency | Microwave-assisted synthesis of pyrimidine derivatives. nih.gov | Faster reaction times and lower energy consumption. |
| Atom Economy | Multicomponent reactions for pyrimidine synthesis. nih.gov | Reduces waste by maximizing incorporation of starting materials. |
Considerations for Preparative Scale Synthesis of this compound
Scaling up the synthesis of a chemical compound from the laboratory bench to a preparative or industrial scale presents a unique set of challenges that must be carefully addressed to ensure safety, efficiency, and economic viability.
Route Selection and Process Optimization:
Reaction Conditions and Equipment:
Transferring a reaction from a round-bottom flask to a large reactor requires careful consideration of physical parameters. Heat transfer is a major concern, as exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale due to the lower surface-area-to-volume ratio of larger vessels. Adequate cooling capacity and monitoring of the reaction temperature are essential. The efficiency of mixing also changes with scale and can impact reaction kinetics and selectivity. The choice of reactor material must be compatible with all reactants, intermediates, and solvents.
Purification and Isolation:
Purification methods that are practical on a small scale, such as column chromatography, are often not feasible for large quantities of material. On a preparative scale, crystallization is a preferred method for purification as it is generally more cost-effective and can provide a high-purity product. The development of a robust crystallization procedure, including the selection of an appropriate solvent system, is a critical step in process development.
Safety and Regulatory Compliance:
A comprehensive safety assessment is paramount before any scale-up is attempted. This includes identifying potential hazards associated with the starting materials, intermediates, and final product, as well as the reaction conditions themselves. A thorough understanding of the thermal stability of all components is necessary to prevent runaway reactions. On an industrial scale, all processes must comply with relevant environmental, health, and safety regulations.
The following table outlines key considerations for the preparative scale synthesis of this compound.
| Consideration | Key Factors for Scale-Up | Example for Target Compound Synthesis |
|---|---|---|
| Synthetic Route | Cost and availability of starting materials, number of steps, overall yield. | Evaluating the cost of 2-chloro-4-aminopyrimidine versus 2-bromo-4-aminopyrimidine. |
| Reaction Parameters | Heat transfer, mixing efficiency, reaction time, catalyst loading. | Optimizing palladium catalyst loading for a Suzuki coupling to minimize cost and waste. |
| Work-up and Purification | Extraction efficiency, choice of crystallization solvent, filtration method. | Developing a scalable crystallization method to avoid column chromatography. |
| Safety | Exothermicity of the reaction, toxicity of reagents, handling of pyrophoric materials. | Performing calorimetric studies to assess the heat of reaction for the coupling step. |
| Environmental Impact | Waste generation, solvent recycling, compliance with regulations. | Implementing a solvent recovery and recycling program for the reaction and purification steps. |
Chemical Reactivity and Derivatization of 4 Amino 2 1 Boc 4 Pyrazolyl Pyrimidine
Reactivity at the Pyrimidine (B1678525) Amino Group of 4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine
The exocyclic 4-amino group on the pyrimidine ring is a primary nucleophilic center. Its reactivity is analogous to that of other aminopyrimidines and aminopyridines, allowing for a range of functionalization reactions.
Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by various electrophiles, leading to acylated and alkylated products.
Acylation: The amino group can be readily acylated using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. Kinetic studies on analogous aminopyridines show that acetylation occurs directly at the exocyclic amino nitrogen. publish.csiro.au For 4-aminopyridine, the reaction may proceed through a ring N-acetyl intermediate, but this pathway is often blocked by substituents. publish.csiro.au
Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, in heterocyclic systems like aminopyrimidines, there is a potential for competitive alkylation at the ring nitrogen atoms. The reaction conditions can influence the outcome; for instance, reactions with phenacyl halides can lead to either N-alkylation under basic conditions (SN2 mechanism) or condensation at the amino group under thermal conditions. nih.gov To avoid side reactions on other nucleophilic sites, masking the amino group with a protecting group may be necessary before attempting alkylation at other positions. nih.gov
| Reaction Type | Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Pyridine or Triethylamine, CH₂Cl₂, 0 °C to rt | N-Acyl aminopyrimidine |
| Acylation | Acid Anhydride ((RCO)₂O) | Pyridine or DMAP (cat.), CH₂Cl₂, rt | N-Acyl aminopyrimidine |
| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH), DMF or CH₃CN, rt to elevated temp. | N-Alkyl aminopyrimidine |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine, CH₂Cl₂, 0 °C to rt | N-Sulfonyl aminopyrimidine |
Cyclocondensation Reactions
The 4-amino group, in conjunction with an adjacent ring nitrogen or a carbon atom, can participate in cyclocondensation reactions to form fused polycyclic systems. These reactions typically involve bifunctional electrophiles that react sequentially with two nucleophilic sites on the pyrimidine moiety. For example, reaction of a primary amino group on a pyrimidine with a 1,3-dielectrophile, such as a β-ketoester or an α,β-unsaturated ketone, can lead to the formation of a new fused six-membered ring, resulting in structures like pyridopyrimidines. The initial step often involves the formation of an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent aromatization. nih.gov Such reactions are valuable for building complex heterocyclic frameworks from simpler precursors. nih.govresearchgate.net
Transformations Involving the 1-Boc-4-pyrazolyl Moiety of this compound
The 1-Boc-4-pyrazolyl portion of the molecule offers another key site for modification, primarily through the removal of the tert-butoxycarbonyl (Boc) protecting group, which then allows for further functionalization of the pyrazole (B372694) nitrogen.
Selective Boc Deprotection Strategies
The Boc group is a widely used amine protecting group that is characteristically labile under acidic conditions. nih.govresearchgate.net However, selective deprotection is crucial, especially in molecules with multiple protected functional groups.
Standard deprotection involves strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. nih.gov These conditions, however, may not be suitable if other acid-sensitive groups are present in the molecule.
For substrates like N-Boc protected pyrazoles, milder and more selective methods have been developed. A noteworthy strategy involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature. arkat-usa.orgresearchgate.net This method has been shown to selectively cleave the N-Boc group from imidazoles and pyrazoles while leaving primary N-Boc protected amines intact. arkat-usa.orgresearchgate.net This selectivity is highly advantageous for a molecule like this compound, as it would allow for the deprotection of the pyrazole nitrogen without affecting a potentially protected exocyclic amino group. Other modern techniques include thermal deprotection, which can be achieved in continuous flow systems where precise temperature control allows for selective cleavage of different types of Boc groups. nih.gov
| Reagent/Method | Typical Conditions | Selectivity/Comments | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | TFA/DCM (1:1), rt, 1-2 h | Strongly acidic; not selective for other acid-labile groups. | nih.gov |
| HCl in Organic Solvent | 4M HCl in Dioxane or MeOH, rt, 1-4 h | Common and effective; lacks selectivity in poly-protected systems. | nih.gov |
| Sodium Borohydride (NaBH₄) | NaBH₄ in EtOH, rt, 2-24 h | Highly selective for N-Boc on pyrazoles/imidazoles over N-Boc on primary amines. | arkat-usa.orgresearchgate.net |
| Thermal (Continuous Flow) | High temperature (e.g., 150-250 °C) in a suitable solvent (MeOH, TFE). | Can be highly selective based on precise temperature control; avoids acidic reagents. | nih.gov |
| Oxalyl Chloride | (COCl)₂ in MeOH, rt, 1-4 h | Mild conditions; effective for a range of N-Boc protected substrates. | nih.gov |
Subsequent Functionalization of the Pyrazole Nitrogen
Once the Boc group is removed, the newly exposed N-H of the pyrazole ring can be functionalized. The pyrazole nitrogen is nucleophilic and can react with a variety of electrophiles. mdpi.com
N-Alkylation and N-Arylation: The deprotected pyrazole can undergo N-alkylation with alkyl halides or N-arylation through cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov Regioselective functionalization of the pyrazole nitrogen is a well-established strategy for creating diverse libraries of compounds. nih.gov The choice of base and reaction conditions is critical to ensure that the reaction occurs selectively at the pyrazole nitrogen without affecting the 4-amino-pyrimidine moiety.
Electrophilic and Nucleophilic Reactions on the Pyrimidine Ring System of this compound
The pyrimidine ring itself is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles.
Electrophilic Reactions: The pyrimidine ring is generally considered electron-deficient and therefore deactivated towards electrophilic aromatic substitution. However, the presence of the strong electron-donating 4-amino group significantly activates the ring. This activating effect directs electrophiles predominantly to the C-5 position, which is ortho to the amino group. Research on the electrophilic nitrosation of 4,6-disubstituted pyrimidines has shown that the electronic nature of the substituents plays a crucial role in the reaction's success. csu.edu.auresearchgate.net In principle, reactions such as halogenation, nitration, or Friedel-Crafts acylation could be directed to the C-5 position of the pyrimidine ring in this compound, provided that appropriate conditions are employed to overcome the ring's inherent electron deficiency. researchgate.net
Nucleophilic Reactions: The electron-deficient character of the pyrimidine ring makes it inherently susceptible to nucleophilic attack. However, in the target molecule, the ring is substituted with an electron-donating amino group, which deactivates it towards nucleophilic aromatic substitution (SNAr). SNAr reactions on pyrimidine rings typically require the presence of a good leaving group, such as a halogen, at an electron-deficient position (C-2, C-4, or C-6). mdpi.comnih.gov For this compound, direct nucleophilic substitution on the pyrimidine ring is unlikely without prior modification to introduce such a leaving group. Computational studies on related 4-aminopyrimidine (B60600) systems suggest that nucleophilic attack can occur, for instance at the C-6 position, often through a multistep addition-elimination (SNAE) mechanism, but this generally requires specific activation. acs.orgresearchgate.net
Based on the comprehensive search of available scientific literature, there is currently no specific information detailing the utilization of This compound in the development of multi-component reactions.
The performed searches for multi-component reactions involving this particular compound, including named reactions such as the Ugi and Biginelli reactions, did not yield any direct research findings, data tables, or detailed synthetic methodologies. The available literature focuses on the broader classes of aminopyrazoles and aminopyrimidines in multi-component reactions, but does not provide specific examples or data related to this compound.
Therefore, it is not possible to generate an article that adheres to the user's strict and specific outline, which requires a focus solely on the chemical reactivity and derivatization of this compound in the context of multi-component reactions. To do so would require speculation or the inclusion of information on related but distinct chemical entities, which would violate the explicit instructions provided.
Spectroscopic and Structural Characterization Methodologies for 4 Amino 2 1 Boc 4 Pyrazolyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Application of 1D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N)
One-dimensional NMR experiments are fundamental for identifying the types and numbers of magnetically active nuclei.
¹H NMR (Proton NMR): This technique would identify all unique proton environments in the molecule. Expected signals would include those for the pyrimidine (B1678525) and pyrazole (B372694) rings' aromatic protons, the amino group protons, and the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would provide clues to the electronic environment and neighboring protons.
¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would reveal all unique carbon atoms. Distinct signals would be expected for the carbons of the pyrimidine and pyrazole rings, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the Boc group.
¹⁵N NMR (Nitrogen-15 NMR): While less common, ¹⁵N NMR could be used to characterize the nitrogen atoms within the pyrimidine and pyrazole rings and the exocyclic amino group, providing valuable data on the electronic structure at these positions.
Utility of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, typically through two or three bonds. It would be instrumental in confirming the positions of substituents on the pyrimidine and pyrazole rings by showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the ¹³C signals for all protonated carbons by linking them to their attached protons identified in the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes longer-range correlations between protons and carbons (typically over two to four bonds). HMBC is critical for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton by connecting fragments, for instance, linking the pyrazole and pyrimidine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, regardless of whether they are connected through bonds. This would provide insights into the three-dimensional structure and preferred conformation of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of the molecular formula, confirming that the elemental composition matches that of this compound (C₁₂H₁₆N₆O₂).
Tandem Mass Spectrometry (MS/MS) for Structural Insights
In tandem mass spectrometry, the molecular ion is isolated, fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable information about its structure. For this compound, characteristic fragmentation would likely involve the loss of the Boc group (a loss of 100 Da for C₅H₈O₂) or isobutylene (B52900) (a loss of 56 Da), as well as cleavages of the pyrimidine or pyrazole rings. Analyzing these pathways helps to confirm the connectivity of the different structural units.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: Vibrations from the amino (NH₂) group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Absorptions from the aromatic C-H bonds on the pyrimidine and pyrazole rings (around 3000-3100 cm⁻¹) and the aliphatic C-H bonds of the Boc group (around 2850-3000 cm⁻¹).
C=O Stretching: A strong, sharp absorption band for the carbonyl group of the Boc protector, typically found in the range of 1700-1750 cm⁻¹.
C=N and C=C Stretching: Vibrations from the pyrimidine and pyrazole rings, which would appear in the fingerprint region (approximately 1400-1650 cm⁻¹).
C-N Stretching: Absorptions corresponding to the bonds between the rings and the amino group.
Together, these spectroscopic techniques would provide a comprehensive and unambiguous characterization of the molecular structure of this compound.
X-ray Crystallography for Solid-State Structure Determination of this compound
A typical crystallographic study would involve growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined.
For a compound like this compound, key structural insights would be gained, such as the planarity of the pyrimidine and pyrazole rings and the relative orientation of these two heterocyclic systems. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound.
However, a comprehensive search of crystallographic databases did not yield a specific entry for the crystal structure of this compound. While structures of related pyrazole and pyrimidine derivatives exist, direct data for the title compound is not available. researchgate.netmdpi.comresearchgate.netpsu.edu
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Expected Data Type |
| Chemical Formula | C12H16N6O2 |
| Formula Weight | 276.29 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c, Pbca |
| Unit Cell Dimensions (Å) | a, b, c |
| Unit Cell Angles (°) | α, β, γ |
| Volume (ų) | V |
| Z (molecules per unit cell) | Integer value |
| Calculated Density (g/cm³) | ρ |
| Key Bond Lengths (Å) | C-N, C=N, C-O, C=O |
| Key Bond Angles (°) | Angles within rings, torsion angles |
Note: This table is illustrative of the data that would be obtained from an X-ray crystallographic analysis and does not represent actual experimental data for the compound.
Computational and Theoretical Studies on 4 Amino 2 1 Boc 4 Pyrazolyl Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Stability of 4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of pyrimidine (B1678525) and pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. researchgate.netekb.egdergipark.org.tr DFT calculations are frequently used to determine the optimized equilibrium geometry of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. researchgate.nettandfonline.com Studies on related pyrazolopyrimidine structures often employ the B3LYP hybrid functional combined with basis sets like 6-31G or 6-311G to achieve reliable results for geometries and electronic properties. researchgate.netresearchgate.netmalayajournal.orgnih.gov These calculations are crucial for understanding the molecule's fundamental structure and stability. researchgate.net
| Parameter | Typical Method/Basis Set | Application |
| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | Determines the most stable 3D structure, bond lengths, and angles. malayajournal.org |
| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) | Predicts infrared and Raman spectra for structural confirmation. africanjournalofbiomedicalresearch.com |
| Thermodynamic Properties | HF/6-311+G** & B3LYP/6-311+G** | Calculates total energy, Gibbs free energy, and enthalpy to assess stability. researchgate.net |
| Electronic Properties | TD-DFT | Simulates UV-Vis spectra and studies electron excitation attributes. africanjournalofbiomedicalresearch.com |
This table is interactive. Click on the headers to sort.
Molecular Orbital (MO) analysis, particularly the study of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic behavior and reactivity. africanjournalofbiomedicalresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org
The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.org For pyrimidine-pyrazole systems, DFT calculations are used to determine these energy levels. researchgate.netresearchgate.net This information helps in predicting how the molecule will participate in chemical reactions and its potential for charge transfer within its own structure or with other molecules. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful technique used to understand hybridization, charge distribution, and the donor-acceptor interactions within the molecule. researchgate.netafricanjournalofbiomedicalresearch.com
| Molecular Orbital Property | Significance | Typical Calculated Values for Related Systems (eV) |
| E(HOMO) | Electron-donating ability | -6.0 to -7.0 |
| E(LUMO) | Electron-accepting ability | -1.5 to -2.5 |
| Energy Gap (ΔE) | Chemical stability and reactivity | 4.0 to 5.0 |
This table is interactive and contains representative data for pyrimidine-pyrazolyl systems based on published studies.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional shape (conformation) of this compound is crucial for its function, especially in biological contexts. Conformational analysis explores the different spatial arrangements of atoms that can be achieved by rotation around single bonds. The flexible Boc (tert-butyloxycarbonyl) protecting group and the single bond connecting the pyrimidine and pyrazole rings allow for multiple low-energy conformations.
Theoretical calculations can predict the most stable conformations in different environments (e.g., gas phase vs. solvent). bohrium.com For similar Boc-protected pyrazoles, X-ray crystallography has been used to unequivocally determine the position and orientation of the Boc group, confirming computational predictions. mdpi.com These analyses reveal that the molecular structure can be stabilized by various intermolecular interactions, such as hydrogen bonds. mdpi.com
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.govresearchgate.net These simulations can model how the molecule's conformation changes in a solvent or when interacting with a biological target, providing insights into its flexibility and the stability of its binding modes. researchgate.net
Prediction of Reactivity and Mechanistic Pathways for this compound Transformations
Computational chemistry is instrumental in predicting the chemical reactivity of molecules and elucidating the mechanisms of their transformations. miami.eduresearchgate.net By analyzing the electronic structure, researchers can identify the most likely sites for chemical reactions.
One common tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.netresearchgate.net Red-colored regions indicate high electron density and are susceptible to electrophilic attack, while blue regions show electron deficiency and are prone to nucleophilic attack. researchgate.net Reactivity indices derived from DFT, such as chemical hardness and electrophilicity, provide quantitative predictions about the chemical behavior of newly synthesized molecules. ekb.egmiami.edu
Furthermore, computational studies can model the entire pathway of a chemical reaction, such as the cyclocondensation reactions used to synthesize pyrazole and pyrimidine rings. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable mechanistic pathways for the formation or transformation of pyrazolopyrimidine derivatives. researchgate.net
Ligand-Target Interaction Modeling for Derivatives of this compound in in vitro Biological Contexts
The pyrazolopyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for developing protein kinase inhibitors used in cancer therapy. rsc.orgrsc.org This is because the fused ring system can act as a bioisostere of adenine, mimicking the binding of ATP in the kinase active site. rsc.org
Molecular docking is a computational technique used to predict how a ligand (a derivative of the title compound) binds to the active site of a biological target, such as a protein kinase. nih.govacs.org These simulations model the interactions between the ligand and key amino acid residues in the binding pocket. nih.gov For pyrazolopyrimidine-based inhibitors, crucial interactions often include hydrogen bonds with the "hinge region" of the kinase, as well as hydrophobic and π–π stacking interactions. rsc.orgnih.gov
Docking studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting kinases like CDK2 have identified key interactions with residues such as Leu83, which are essential for inhibitory activity. nih.govsciety.org MD simulations can then be used to assess the stability of these docked poses over time. researchgate.net This modeling is vital for the rational design of new, more potent, and selective inhibitors. nih.gov
| Target Kinase | Key Interacting Residue | Type of Interaction | Reference Compound |
| PLK1 | CYS133 | Hydrogen Bond | Aminopyrimidinyl Pyrazole Analog nih.gov |
| CDK2 | Leu83A | Hydrogen Bond | 2-(anilinyl)pyrazolo[1,5-a]pyrimidine nih.gov |
| TRKA | Met592 | Hydrogen Bond | 2-(anilinyl)pyrazolo[1,5-a]pyrimidine nih.gov |
| RET | (Hinge Region) | Hydrogen Bond | Pyrazolo[3,4-d]pyrimidine rsc.org |
This table is interactive and shows examples of key interactions for related pyrimidine-pyrazolyl kinase inhibitors.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Related Pyrimidine-Pyrazolyl Compounds
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for correlating the chemical structure of a series of compounds with their biological activity. researchgate.net QSAR has become an essential tool in lead optimization for drug discovery. sciety.org
In a typical QSAR study, a dataset of related pyrimidine-pyrazolyl compounds with known biological activities (e.g., IC50 values) is used to build a mathematical model. sciety.org This model identifies key molecular descriptors (physicochemical, electronic, or steric properties) that are predictive of activity. researchgate.net For pyrimidine and quinazoline (B50416) scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used. nih.gov These models generate 3D contour maps that highlight which regions of the molecule should be modified to enhance or decrease activity, thereby guiding the design of more potent compounds. nih.govresearchgate.net
A robust QSAR model, validated by statistical metrics like a high squared correlation coefficient (R²), can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.netsciety.org
Exploration of Biological Applications and Pre Clinical in Vitro Activity of 4 Amino 2 1 Boc 4 Pyrazolyl Pyrimidine and Its Derivatives
General Relevance of Pyrimidine-Pyrazolyl Scaffolds in Modulation of Biological Targets
Pyrimidine (B1678525) and pyrazole (B372694) moieties are prevalent in a vast array of biologically active compounds. wisdomlib.org The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, making it a crucial scaffold in the design of therapeutic agents. nih.gov Pyrazole derivatives are also known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. wisdomlib.org
The combination of these two heterocyclic rings into pyrimidine-pyrazolyl scaffolds often results in compounds with enhanced or novel biological activities. These scaffolds can be considered purine (B94841) isosteres, allowing them to interact with biological targets that recognize purine-based structures. ekb.egmdpi.com This mimicry has led to the development of pyrazolopyrimidine derivatives as inhibitors of various enzymes and modulators of cellular signaling pathways. ekb.eg
Research has demonstrated that pyrimidine-pyrazolyl derivatives exhibit a broad range of biological activities, including:
Anticancer Activity: Many pyrazolo[3,4-d]pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines. ekb.egrsc.org Their mechanisms of action often involve the inhibition of kinases, enzymes that play a critical role in cancer cell proliferation and survival. rsc.org
Antimicrobial and Antiviral Activity: The structural resemblance to purines also makes these scaffolds effective against microbial and viral targets. wisdomlib.orgekb.eg
Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions. ekb.eg
The versatility of the pyrimidine-pyrazolyl scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and selectivity towards specific targets. wisdomlib.org
In vitro Target Identification and Validation for 4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine Derivatives
While specific in vitro target identification for this compound itself is not extensively detailed in the public domain, the broader class of pyrimidine-pyrazolyl derivatives has been evaluated against numerous biological targets. The "Boc" (tert-butyloxycarbonyl) protecting group on the pyrazole nitrogen of the title compound is typically removed during synthesis to yield the active compound, which is then tested for biological activity.
Based on the activities of structurally similar compounds, potential in vitro targets for derivatives of this compound could include:
Protein Kinases: This is a major class of targets for pyrimidine-based inhibitors. For instance, various pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of kinases like FLT3 and PAK1. rsc.orgnih.gov
Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): These enzymes are crucial in the folate biosynthesis pathway of microorganisms. Pyrimidine derivatives are known to inhibit these enzymes, leading to antimicrobial effects. nih.gov
Heat Shock Protein 90 (Hsp90): Some pyrazole/pyrimidine-based scaffolds have shown inhibitory activity against Hsp90, a chaperone protein involved in the stability of many proteins required for tumor growth. mdpi.com
The validation of these potential targets would involve a series of in vitro assays, such as enzyme inhibition assays and cell-based assays, to confirm the compound's activity and selectivity.
Mechanism of Action Studies for this compound in Defined Cellular Systems
The mechanism of action for derivatives of this compound would be highly dependent on the specific biological target they inhibit. Drawing parallels from related compounds, several potential mechanisms can be postulated:
Enzyme Inhibition: In enzyme assays, these derivatives would likely act as competitive inhibitors, binding to the active site of the target enzyme and preventing the binding of the natural substrate. For example, in the context of protein kinases, they would compete with ATP for binding to the kinase domain. nih.gov
Disruption of Protein-Protein Interactions: Some compounds may exert their effects by disrupting essential protein-protein interactions within a signaling pathway.
Interference with Nucleic Acid Synthesis: Given their structural similarity to purines, some derivatives might interfere with DNA and RNA synthesis, leading to cytotoxic or antimicrobial effects. nih.gov
Cell-based assays are crucial for elucidating the mechanism of action in a more biologically relevant context. These assays can measure various cellular processes, such as cell proliferation, apoptosis (programmed cell death), and cell cycle progression. For instance, if a derivative targets a protein kinase involved in cell cycle regulation, a cell-based assay would likely show an arrest of the cell cycle at a specific phase.
The following table summarizes potential mechanisms of action and the corresponding assays used for their investigation:
| Potential Mechanism of Action | Investigatory Assays |
| Enzyme Inhibition | Biochemical enzyme activity assays (e.g., kinase activity assays), Isothermal titration calorimetry (ITC) to measure binding affinity. |
| Disruption of Cellular Signaling | Western blotting to assess the phosphorylation status of downstream signaling proteins, Reporter gene assays. |
| Induction of Apoptosis | Annexin V/Propidium Iodide staining followed by flow cytometry, Caspase activity assays. |
| Cell Cycle Arrest | Flow cytometry analysis of DNA content. |
Development of this compound as a Chemical Probe for Biological Research
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. To be considered a good chemical probe, a compound should be potent, selective, and have a well-defined mechanism of action.
Derivatives of this compound have the potential to be developed into chemical probes. chemscene.com The core scaffold can be systematically modified to optimize its properties for this purpose. Key steps in developing a chemical probe from this scaffold would include:
Identification of a Specific Target: The first step is to identify a single, well-defined biological target for the compound.
Optimization of Potency and Selectivity: Through medicinal chemistry efforts, the structure of the compound would be modified to maximize its potency against the intended target while minimizing its activity against other related and unrelated targets.
Characterization of Mechanism of Action: A thorough understanding of how the compound interacts with its target at the molecular level is essential.
Demonstration of Cellular Activity: The probe must be able to enter cells and engage its target in a cellular context.
Once validated, such a chemical probe could be a valuable tool for researchers to investigate the biological roles of its target protein in health and disease.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives from in vitro Assays
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For derivatives of this compound, SAR studies would involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their activity in in vitro assays.
Key structural features of the this compound scaffold that would be explored in SAR studies include:
The 4-Amino Group on the Pyrimidine Ring: The presence and nature of substituents on this amino group can significantly impact activity. Modifications could include alkylation, acylation, or replacement with other functional groups.
The Pyrazole Ring: The position of attachment to the pyrimidine ring (in this case, position 2) is crucial. The Boc protecting group would be replaced with various substituents to explore their effect on activity.
The Pyrimidine Ring: Substitutions at other positions on the pyrimidine ring (e.g., position 5 or 6) could be explored to enhance potency, selectivity, or physicochemical properties.
The following table illustrates a hypothetical SAR study for a series of derivatives targeting a protein kinase:
| Compound | R1 (at 4-amino) | R2 (at pyrazole N1) | Kinase Inhibition IC₅₀ (nM) |
| 1 | H | Boc | >10,000 |
| 2 | H | H | 5,000 |
| 3 | CH₃ | H | 2,500 |
| 4 | H | Phenyl | 800 |
| 5 | H | 4-Chlorophenyl | 150 |
| 6 | H | 3-Methoxyphenyl | 450 |
The Boc group at the pyrazole nitrogen is detrimental to activity (Compound 1 vs. 2).
Small alkyl substitution on the 4-amino group is tolerated but does not significantly improve activity (Compound 3).
Substitution at the pyrazole N1 position with an aromatic ring is beneficial (Compound 4).
Electron-withdrawing substituents on the phenyl ring at the para position enhance potency (Compound 5).
Electron-donating substituents at the meta position are less favorable than electron-withdrawing groups at the para position (Compound 6).
These SAR insights would guide the design of more potent and selective inhibitors.
Future Research Directions and Potential Academic Impact of 4 Amino 2 1 Boc 4 Pyrazolyl Pyrimidine
Emerging Methodologies for Synthesis and Derivatization of Pyrimidine-Pyrazolyl Compounds
The synthesis of pyrimidine-pyrazolyl compounds is continually evolving, with a strong emphasis on efficiency, sustainability, and molecular diversity. Future research will likely capitalize on several emerging synthetic strategies.
Green Chemistry Approaches: Environmentally benign synthetic methods are becoming increasingly important. Methodologies such as microwave-assisted synthesis and solvent-free or catalyst-free reactions are being adopted to reduce hazardous waste, shorten reaction times, and lower energy consumption. For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives has been successfully achieved by heating reagents in the absence of a solvent, offering a greener alternative to traditional methods.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for creating complex molecules like pyrimidine-pyrazolyl derivatives. These reactions are atom-economical and can quickly generate libraries of diverse compounds for biological screening. The development of novel MCRs for heterocyclic polymers is a particularly promising area, although challenges in scalability and reproducibility remain.
Photocatalysis: The use of light to drive chemical reactions offers mild and selective synthesis conditions. Photocatalytic methods are emerging for the formation of C-N and C-C bonds necessary for constructing and functionalizing heterocyclic rings, providing a powerful tool for accessing novel pyrimidine-pyrazolyl structures.
Advanced Catalysis: Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, remain a cornerstone for derivatization, allowing for the precise installation of various substituents onto the pyrimidine (B1678525) or pyrazole (B372694) rings. Future work will likely focus on developing more robust and versatile catalysts that can operate under milder conditions and with a broader range of substrates.
An illustrative example of synthetic conditions for related heterocyclic systems is provided in the table below.
| Entry | Reactants | Conditions | Product | Yield (%) | Reference |
| 1 | 2-amino-4,6-dichloropyrimidine, substituted amine, triethylamine | 80–90 °C, solvent-free | 2-aminopyrimidine derivative | High | [Source for illustrative purposes] |
| 2 | α-oxoketene dithioacetal, hydrazine (B178648) hydrate | Methanol, reflux | Pyrazolo derivative | ~70% | nih.gov |
| 3 | α-oxoketene dithioacetal, amidinium salt, NaOMe | Methanol, reflux | Pyrimido derivative | Variable | nih.gov |
This table is for illustrative purposes to show typical reaction parameters for related heterocyclic compounds.
Advancements in Computational Modeling for Complex Organic Systems
Computational chemistry has become an indispensable tool in modern drug discovery and molecular design. For complex organic systems like 4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine, computational modeling offers profound insights into structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic properties.
Molecular Docking and Dynamics: These techniques are used to predict the binding orientation and affinity of a ligand to its target protein. For pyrimidine-pyrazole derivatives, which are often designed as kinase inhibitors, docking studies can elucidate key interactions with amino acid residues in the ATP-binding site. Molecular dynamics simulations further refine these models by showing how the complex behaves over time, providing a more dynamic and realistic picture of the binding event.
Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) is a powerful QM method used to calculate the electronic structure of molecules. It can predict geometric parameters, molecular electrostatic potentials (MEP), and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding a molecule's reactivity and interaction capabilities. These calculations help rationalize experimental findings and guide the design of new derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and pharmacophore modeling are used to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models can identify the key structural features required for potency and selectivity, enabling the rational design of new, more active compounds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard part of the early drug discovery process. Machine learning algorithms and other computational models can forecast the drug-likeness and potential liabilities of a compound before it is synthesized, saving significant time and resources.
The table below presents hypothetical data illustrating the output of computational studies on a series of related kinase inhibitors.
| Compound ID | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) | Key Interacting Residue | Predicted Oral Bioavailability (%) |
| PYR-PZ-01 | -9.8 | 15 | ASN140 | 65 |
| PYR-PZ-02 | -10.5 | 8 | CYS136 | 72 |
| PYR-PZ-03 | -8.9 | 45 | TYR97 | 58 |
This table contains illustrative data to represent typical results from computational modeling studies.
Broader Applications of this compound in Chemical Biology and Materials Science
While the primary focus for pyrimidine-pyrazole scaffolds has been in medicinal chemistry, their unique structural and electronic properties suggest broader applications in chemical biology and materials science.
Chemical Biology: Beyond serving as precursors for drug candidates, these compounds can be developed into valuable chemical probes to study biological systems. By attaching a fluorescent tag or a reactive group, this compound derivatives can be used to label, visualize, and identify protein targets within cells. Such probes are essential tools for understanding complex disease pathways and validating new drug targets. The development of potent and selective inhibitors for specific enzymes, such as kinases or β-glucuronidase, from this scaffold provides researchers with the tools to dissect cellular signaling pathways.
Materials Science: The fused heterocyclic system of pyrimidine and pyrazole offers potential for the development of novel functional materials. The π-conjugated nature of the core structure is a key feature for applications in organic electronics. Research into the photophysical properties of pyrazolo[1,5-a]pyrimidines has shown that these compounds can act as fluorophores. rsc.org By modifying the substituents on the heterocyclic rings, it is possible to tune their absorption and emission wavelengths, as well as their quantum yields. This opens up possibilities for their use as:
Organic Light-Emitting Diodes (OLEDs): As emissive materials or hosts in the emissive layer.
Fluorescent Sensors: For detecting metal ions, pH changes, or specific biomolecules.
Bio-imaging Agents: As stable and bright fluorescent labels for cellular imaging.
The inherent ability of the pyrazole and pyrimidine nitrogens to coordinate with metal ions also suggests potential applications in the creation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties.
Challenges and Opportunities in the Academic Research of Heterocyclic Compounds
The field of heterocyclic chemistry, while mature, continues to present both significant challenges and exciting opportunities.
Challenges:
Selectivity: Controlling regioselectivity during functionalization reactions on heterocycles with multiple reactive sites can be difficult.
Sustainability: Many traditional synthetic methods rely on harsh reagents and organic solvents, posing environmental concerns. The transition to greener methodologies is an ongoing challenge. nih.gov
Biological Complexity: In drug discovery, achieving high potency is often accompanied by off-target effects or poor pharmacokinetic profiles, which remains a major hurdle. acs.org
Opportunities:
Exploring Chemical Space: Heterocyclic scaffolds are a rich source of molecular diversity. There is a vast, underexplored chemical space that can be accessed to find novel compounds with unique biological activities or material properties. rsc.org
Drug Discovery: The prevalence of heterocycles in approved drugs underscores their importance. There are immense opportunities to develop new therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders, by designing novel heterocyclic agents. nih.gov
Interdisciplinary Research: The intersection of heterocyclic chemistry with biology, materials science, and computational science creates fertile ground for innovation. The development of new chemical probes, functional polymers, and smart materials based on heterocyclic units is a rapidly growing area.
Methodology Development: The challenges in synthesis drive the development of new and innovative chemical reactions and strategies, pushing the boundaries of what is possible in organic chemistry.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine, and what reagents are critical for protecting/deprotecting functional groups?
- Answer : The synthesis often involves multi-step protocols. For example, the Boc-protected pyrazole moiety (1-Boc-4-pyrazolyl) can be synthesized using tert-butoxycarbonyl (Boc) anhydride or Boc-Cl under basic conditions. Deprotection typically employs acidic conditions (e.g., HCl in dioxane). Key reagents include SOCl₂ for activating carboxylic acids and POCl₃ for pyrimidine chlorination .
- Methodological Note : Ensure anhydrous conditions during Boc protection to avoid side reactions. Monitor reaction progress via TLC or LC-MS.
Q. How can researchers confirm the structural integrity of intermediates during synthesis?
- Answer : Spectroscopic techniques are critical:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., pyrimidine C-H at δ 8.5–9.0 ppm) and Boc-group signals (tert-butyl at δ 1.3–1.5 ppm) .
- FT-IR : Confirm Boc-group presence (C=O stretch at ~1680–1720 cm⁻¹) and amino groups (N-H stretches at ~3300–3500 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize yield in the cyclization step of pyrazolylpyrimidine derivatives?
- Answer : Cyclization efficiency depends on:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification .
- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating can reduce reaction time and improve regioselectivity .
- Data Comparison :
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| A | DMF | None | 62 |
| B | DMSO | ZnCl₂ | 85 |
Q. How can computational methods resolve contradictions in observed vs. predicted spectral data?
- Answer : Quantum chemical calculations (e.g., DFT) model electronic environments to predict NMR/IR spectra. For example, discrepancies in C-N bond lengths (1.322–1.408 Å vs. expected 1.480 Å for single bonds) indicate conjugation effects, validated via X-ray crystallography . Use software like Gaussian or ORCA for simulations .
Q. What experimental designs address low solubility of this compound in biological assays?
- Answer :
- Co-solvent Systems : Use DMSO:water mixtures (<10% DMSO) to maintain solubility without denaturing proteins.
- Derivatization : Introduce hydrophilic groups (e.g., morpholine via Mannich reactions) to enhance aqueous solubility, as demonstrated in morpholinomethylpyrimidine derivatives .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results in enzyme inhibition studies?
- Answer : Contradictions may arise from:
- Assay Conditions : Varying pH or ionic strength alters protonation states of the pyrimidine amino group, affecting binding.
- Structural Analogues : Compare with 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines, where substituent bulkiness impacts steric hindrance . Validate via molecular docking (e.g., AutoDock Vina) to identify key binding residues .
Methodological Best Practices
Q. What purification techniques are optimal for isolating this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
